(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Catalog No.
S1494129
CAS No.
118200-96-7
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

CAS Number

118200-96-7

Product Name

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

IUPAC Name

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m1/s1

InChI Key

PUBTVFBOTFDPTA-LLVKDONJSA-N

SMILES

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C[C@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-, also known as (2S)-2-methylglycidyl 4-nitrobenzoate, is a chiral organic compound. Its synthesis and characterization have been reported in scientific literature. Researchers have described a two-step process for its preparation, involving the enantioselective epoxidation of (2S)-2-methylglycidol followed by esterification with 4-nitrobenzoic acid. [] The resulting product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and optical rotation measurements, to confirm its structure and purity. []

Potential Applications in Asymmetric Catalysis:

Due to its chiral nature, Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- has the potential to be used as a chiral ligand in asymmetric catalysis. Chiral ligands are essential components in many catalytic reactions, as they can control the stereochemistry of the products. However, there is limited research available on the specific applications of this compound in asymmetric catalysis. Some studies have explored its use as a ligand in the ring-opening of epoxides with various nucleophiles, but further research is needed to fully evaluate its potential in this field. [, ]

Antimicrobial Activity Studies:

Some scientific studies have investigated the potential antimicrobial activity of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-. However, the results reported so far have been inconclusive. While some studies have shown weak to moderate activity against certain bacterial and fungal strains, others have not observed any significant antimicrobial effects. [] More research is needed to determine the effectiveness of this compound against different microorganisms and to understand the mechanisms underlying any observed activity.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is an organic compound characterized by its unique structure, which includes a glycidyl group and a nitrobenzoate moiety. Its molecular formula is C11_{11}H11_{11}N O5_5, and it has a molecular weight of 237.21 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

Typical of epoxides, including:

  • Nucleophilic Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, or thiols, leading to the formation of diols or other functionalized products.
  • Transesterification: The ester bond can be cleaved and replaced with different alcohols, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, which may further participate in coupling reactions for the synthesis of more complex molecules .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has been explored in various studies. Nitrobenzoate compounds are known to exhibit antibacterial properties, potentially interacting with bacterial enzymes involved in nitrobenzoate degradation. The reduction of the nitro group to an amino group can also lead to bioactive metabolites . Furthermore, this compound may serve as a precursor in the synthesis of bioactive molecules such as leukotriene B4, which plays a role in inflammatory responses.

Several methods have been developed for synthesizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate:

  • Epoxidation of Alkenes: The compound can be synthesized through the epoxidation of suitable alkenes using peracids.
  • Esterification Reactions: The reaction of 4-nitrobenzoic acid with (2S)-(+)-2-methylglycidol can yield the desired ester.
  • Catalytic Methods: Transition metal-catalyzed reactions have also been employed to facilitate the formation of the glycidyl moiety .

These synthetic routes enable the efficient production of this compound for research and application.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate finds applications in several fields:

  • Organic Synthesis: As a versatile intermediate, it is used in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity allows it to be incorporated into polymer systems or used as a cross-linking agent.
  • Biochemical Research: It serves as a tool for studying metabolic pathways involving nitro compounds and their derivatives .

Research on interaction studies involving (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has focused on its biochemical pathways and pharmacokinetics. The compound's metabolism typically involves reductive pathways that convert the nitro group into an amino group, affecting its biological activity and toxicity profile. Understanding these interactions is crucial for evaluating its safety and efficacy in potential therapeutic applications .

Several compounds share structural similarities with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate0.92Contains benzyloxy substituent enhancing reactivity
((2S,3R)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate0.92Similar structure but different stereochemistry
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate0.89Features a hydroxytetrahydrofuran moiety
Methyl 2-methyl-4-nitrobenzoate0.88Lacks the glycidyl component, focusing on methylation

The unique combination of the glycidyl structure and nitrobenzoate functionality distinguishes (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate from these similar compounds, making it particularly valuable in synthetic chemistry and biological applications .

Chiral glycidyl esters emerged as important intermediates in synthetic organic chemistry through the evolution of stereoselective methodologies. The foundational compound glycidol, characterized as "simple to make and bifunctional," established itself as a versatile chemical intermediate for synthesizing glycidyl ethers, esters, and amines. Glycidol's epoxidation of allyl alcohol typically employs tungstic acid as a catalyst and aqueous peroxyacetic acid as the oxygen source, creating a platform for further esterification reactions.

The development of chiral glycidyl esters intensified as researchers recognized their potential in asymmetric synthesis. Their epoxide functional group provides a reactive site for stereoselective transformations, making them valuable for constructing complex chiral molecules. Research by Weißhaar, Perz, and Masukawa highlighted the significance of glycidyl esters, though initially in a different context related to contaminants in edible oils.

The refinement of preparation methods and chiral resolution techniques has significantly expanded the synthetic utility of these compounds. As noted in recent research, "developing easy-to-use methods for its determination in solution is of utmost interest for researchers involved in bioactive compounds".

Positioning of (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate in Synthetic Organic Chemistry

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) occupies a specialized position in synthetic organic chemistry due to its distinct structural features. The compound combines a chiral glycidyl group with a 4-nitrobenzoate moiety, creating a molecule with defined stereochemistry and dual functionality.

Its importance stems from several key attributes:

  • Defined Stereochemistry: The (S)-configuration at the C-2 position of the oxirane ring provides a stereochemically pure building block for asymmetric synthesis.

  • Dual Functionality: The compound features both an epoxide group (susceptible to nucleophilic attack with predictable stereochemical outcomes) and a 4-nitrobenzoate moiety (serving as both an activating group and a potential leaving group).

  • Structural Specificity: The 4-nitro group enhances the electrophilicity of the ester carbonyl, influencing reactivity patterns in synthetic applications.

This unique combination positions (2S)-(+)-2-methylglycidyl 4-nitrobenzoate as a valuable reagent for stereoselective transformations, particularly in the synthesis of complex molecules requiring precise stereochemical control.

Importance of Stereochemical Configuration in Biological Activity

The stereochemical configuration of compounds like (2S)-(+)-2-methylglycidyl 4-nitrobenzoate critically influences their utility in synthesizing biologically active molecules. Biological systems typically recognize and respond differently to different enantiomers, making stereochemical purity essential in pharmaceutical development.

Modern methods for determining absolute configuration (AC) have become fundamental to understanding the properties of chiral compounds. As noted in the literature, "Defining the absolute stereochemistry is essential to understanding many of the chemical, biological, and pharmaceutical properties of new chiral compounds". Researchers now employ sophisticated techniques like "double derivatization with an adequate chiral derivatizing agent represented by α-methoxyphenylacetic acid (MPA) followed by an NMR analysis of the resulting derivatives".

For chiral building blocks like (2S)-(+)-2-methylglycidyl 4-nitrobenzoate, maintaining enantiomeric purity throughout synthetic processes is crucial to ensure stereochemical integrity in final products. This is particularly important when these compounds serve as intermediates in the synthesis of pharmaceutically active molecules, where stereochemistry can dramatically affect pharmacological properties including potency, selectivity, and toxicity.

Current Research Significance and Applications

Current research continues to expand the applications of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate across multiple domains of chemical science. Its primary significance lies in its role as a chiral building block for synthesizing complex molecules with defined stereochemistry.

Key applications include:

  • Pharmaceutical Synthesis: The compound serves as an intermediate in the preparation of drugs and drug candidates where stereochemical control is essential for biological activity.

  • Polymer Chemistry: As a glycidyl ester, it finds applications "in polymer chemistry, particularly in the production of epoxy resins", where the epoxide functionality enables cross-linking reactions.

  • Asymmetric Synthesis: Its defined stereochemistry makes it valuable in creating new stereogenic centers with predictable configuration.

  • Mechanistic Studies: The compound can serve as a probe for investigating stereochemical aspects of organic reactions.

Recent methodological advances, particularly in chiral separation techniques, have enhanced the compound's utility. Research has disclosed "a very efficient chiral HPLC method for separating the enantiomers that allowed very high yields and enantiopurity", further expanding its applications in stereoselective synthesis.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118200-96-7

Wikipedia

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-

Dates

Modify: 2023-08-15

Explore Compound Types